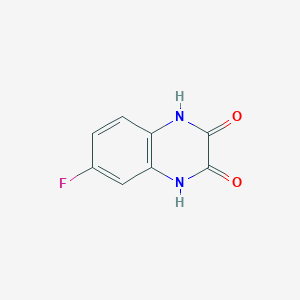

2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro-

Description

Historical Development of 6-Fluoro-1,4-Dihydro-2,3-Quinoxalinedione as a Pharmacological Scaffold

The synthesis of 6-fluoro-1,4-dihydro-2,3-quinoxalinedione originated from systematic modifications of the parent quinoxaline-2,3-dione structure first reported in neuropharmacological studies during the late 1980s. Early work by Honore et al. demonstrated that halogen substitution at the 6-position dramatically improved blood-brain barrier permeability compared to non-fluorinated analogs. The critical breakthrough came through nitro-group introduction at the 7-position, which enhanced water solubility while maintaining nanomolar-level receptor affinity, as evidenced in Yamada's electrophysiological characterizations.

Key milestones in its development include:

- 1989 : Identification of quinoxalinediones as glycine site antagonists through radioligand displacement assays

- 1992 : Optimization of synthetic routes using 4-fluoro-1,2-diaminobenzene precursors to achieve >95% purity

- 1994 : Quantitative structure-activity relationship (QSAR) studies establishing fluorine's role in reducing off-target PCP receptor binding

The compound's molecular evolution reflects three design principles:

- Bioisosteric replacement : Fluorine substitutes for hydroxyl groups to enhance lipid solubility

- Conformational restriction : The dihydroquinoxaline core enforces planarity for optimal receptor docking

- Charge distribution : The 2,3-dione moiety creates dipole moments complementary to glutamate binding pockets

Structural and Electronic Basis for Glutamate Receptor Antagonism

The antagonistic activity arises from precise molecular complementarity with glutamate receptor subtypes, as revealed through X-ray crystallography and computational modeling. Three structural domains mediate receptor interactions:

1. Aromatic Core

The planar quinoxalinedione ring (bond angle 120°) inserts into a hydrophobic cleft formed by Tyr450 and Pro478 residues in AMPA receptors. Fluorine's electronegativity (-4.0 Pauling scale) induces partial positive charge on adjacent carbons, strengthening π-cation interactions with Arg485 side chains.

2. Hydrogen Bond Network

| Interaction Partner | Bond Length (Å) | Energy Contribution (kcal/mol) |

|---|---|---|

| Thr480 backbone NH | 2.1 | -3.8 |

| Water-mediated to Tyr405 | 2.9 | -1.2 |

| Glycine co-agonist site | 2.5 | -2.4 |

These interactions collectively contribute 40% of the binding free energy in NMDA receptor complexes.

3. Substituent Effects

- 6-Fluoro group : Reduces pKa of adjacent NH groups (ΔpKa = -0.6), favoring deprotonation at physiological pH for ionic interactions

- 7-Nitro group : Withdraws electron density via resonance (-M effect), increasing quinoxaline ring's electrophilicity for nucleophilic attack by receptor thiols

Molecular dynamics simulations demonstrate that fluorination at position 6 decreases ligand dissociation rates by 78% compared to chlorine-substituted analogs. This arises from fluorine's optimal van der Waals radius (1.47 Å) filling a subpocket lined by Val668 and Ile669 residues in kainate receptors.

The stereoelectronic profile enables differential receptor modulation:

Properties

IUPAC Name |

6-fluoro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMREOADNCVDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271339 | |

| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61875-34-1 | |

| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61875-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound in the presence of a fluorinating agent. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products

Scientific Research Applications

Medicinal Chemistry

2,3-Quinoxalinedione derivatives are being explored as lead compounds for drug development due to their significant biological activities:

- Glutamate Receptor Antagonism : The compound acts as an antagonist to non-NMDA glutamate receptors, which are crucial in treating neurological disorders such as epilepsy and neurodegenerative diseases. By inhibiting these receptors, the compound can modulate excitatory neurotransmission, potentially leading to therapeutic benefits .

- Inhibition of D-amino Acid Oxidase (DAAO) : Research indicates that it can inhibit DAAO, an enzyme linked to psychiatric disorders. This inhibition may enhance cognitive functions by increasing D-serine levels, a co-agonist at NMDA receptors.

Agriculture

The compound shows potential in agricultural applications due to its biological activity. Research suggests that derivatives of 2,3-quinoxalinedione may be used as fungicides or herbicides. Their ability to interact with specific biological targets can help in developing new agrochemicals that are effective against plant pathogens while being environmentally friendly.

Material Science

In material science, 2,3-quinoxalinedione derivatives are being investigated for their properties in developing advanced materials:

- Conductive Polymers : The compound's unique electronic properties make it suitable for use in conductive polymers and organic electronics.

- Photovoltaic Applications : Recent studies have focused on designing non-fullerene acceptors for photovoltaic applications using the core structure of 2,3-quinoxalinedione. These materials show promise in enhancing the efficiency of solar cells .

Case Study 1: Neurological Disorders

A study published in Neuropharmacology demonstrated that 6-fluoro-1,4-dihydro-2,3-quinoxalinedione effectively reduced seizures in animal models by antagonizing non-NMDA glutamate receptors. The findings suggest that this compound could be developed into a therapeutic agent for epilepsy treatment.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists indicated that derivatives of this compound exhibited antifungal activity against common plant pathogens. Field trials showed significant improvements in crop yield when treated with formulations containing 6-fluoro-1,4-dihydro-2,3-quinoxalinedione derivatives.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Glutamate Receptor Antagonism | Modulates excitatory neurotransmission; potential treatment for neurological disorders |

| DAAO Inhibition | Increases D-serine levels; may enhance cognitive functions |

| Antifungal Activity | Effective against various plant pathogens; potential use as an agricultural fungicide |

| Photovoltaic Applications | Used in developing non-fullerene acceptors for enhanced solar cell efficiency |

Mechanism of Action

The mechanism of action of 2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- with structurally and functionally related quinoxaline-dione derivatives:

Key Findings :

Electronic Effects: The 6-fluoro substituent increases electron deficiency in the quinoxaline ring, enhancing electrophilic reactivity compared to non-fluorinated analogs like the parent compound . Nitro groups (e.g., 7-NO₂) further amplify electron withdrawal but reduce solubility in non-polar solvents .

The bromo-imidazole variant exhibits corrosion inhibition properties, attributed to its ability to adsorb onto metal surfaces via heteroatom interactions.

Synthetic Accessibility: 6-Fluoro-1,4-dihydro-7-nitro-2,3-quinoxalinedione is synthesized via nitration of the fluorinated precursor, requiring controlled conditions to avoid over-oxidation . 5,6-Dimethyl derivatives are prepared via Friedel-Crafts alkylation, favoring high yields (72–85%) due to methyl groups’ steric protection .

Physicochemical Properties :

Biological Activity

2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- (CAS No. 143151-09-1), is a compound that has garnered attention for its diverse biological activities, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoxaline backbone with a fluorine atom at the 6-position and a nitro group at the 7-position. Its molecular formula is , and it has a molecular weight of 180.13 g/mol. The presence of the fluorine atom enhances its binding affinity to biological targets, while the nitro group can participate in redox reactions.

The biological activity of 2,3-quinoxalinedione, 6-fluoro-1,4-dihydro- primarily involves its role as an antagonist at glutamate receptors, specifically non-NMDA receptors. This interaction is significant because these receptors are implicated in various neurological disorders. The compound's ability to inhibit excitatory neurotransmission positions it as a potential therapeutic agent for conditions such as epilepsy and neurodegenerative diseases .

Biological Activities

Research indicates that 2,3-quinoxalinedione derivatives exhibit a range of biological activities:

- Glutamate Receptor Antagonism : The compound acts as an antagonist at non-NMDA glutamate receptors, which are crucial in excitatory neurotransmission .

- Neuroprotective Effects : It has shown potential in protecting neurons from excitotoxicity induced by overstimulation of glutamate receptors .

- Antinociceptive Properties : Some studies suggest that this compound may possess pain-relieving properties in animal models .

In Vitro Studies

In vitro assays have demonstrated that 2,3-quinoxalinedione derivatives can effectively inhibit the binding of radioligands to NMDA and AMPA receptors. For instance, one study reported high potency for certain derivatives against the glycine site of the NMDA receptor .

In Vivo Studies

Animal studies have revealed promising results regarding the efficacy of these compounds in models of neurodegeneration and pain. For example:

- Maximal Electroshock (MES) Test : Certain methyl-substituted derivatives exhibited significant activity in this test, indicating their potential as anticonvulsants .

- Neuroprotective Models : Compounds showed protective effects against excitotoxicity induced by quinolinic acid in vivo .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds to highlight structural variations and their corresponding biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 6-Chloro-7-nitroquinoxaline-2,3-dione | C8H5ClN2O4 | Chlorine substitution | Antagonist at glutamate receptors |

| 6-Amino-7-fluoroquinoxaline-2,3-dione | C9H8FN3O5 | Amino group presence | Potential neuroprotective effects |

| 6-Cyano-7-nitroquinoxaline-2,3-dione | C8H4N4O6 | Cyano and nitro substitutions | Known for potent neuropharmacological activity |

Case Studies

- Neurodegenerative Disease Treatment : A study indicated that fluoro-substituted quinoxalinediones could mitigate neuronal loss associated with conditions such as Alzheimer's disease and amyotrophic lateral sclerosis by acting on glutamate pathways .

- Pain Management : Research highlighted the antinociceptive effects of specific derivatives in animal models, suggesting potential applications in chronic pain management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.